molecular formula C13H14ClNO2 B2626325 N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide CAS No. 2361640-47-1

N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide

Cat. No. B2626325
CAS RN: 2361640-47-1
M. Wt: 251.71
InChI Key: NIHGLSGIHLRXOD-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of cyclopropyl amides. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions. CCPA has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Mechanism of Action

N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to the activation of various downstream signaling pathways, which mediate the physiological effects of N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide.
Biochemical and Physiological Effects:
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including reducing myocardial infarct size, improving cardiac function, decreasing ischemia-reperfusion injury, and reducing inflammation. N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has also been shown to have neuroprotective effects, including reducing neuronal damage, improving cognitive function, and reducing seizure activity. Moreover, N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and stability. N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide is also relatively easy to synthesize and purify, making it a readily available compound for scientific research. However, N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for handling and administering the compound.

Future Directions

N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has shown promising results in various preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide research include studying its effects on other physiological functions, exploring its potential in combination with other drugs, and developing new analogs with improved properties. Moreover, further research is needed to understand the mechanisms underlying the antiproliferative effects of N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide on cancer cells, which may lead to the development of new cancer therapies.

Synthesis Methods

N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide can be synthesized by the reaction of 4-chloro-2-cyclopropyl-5-methoxyaniline with prop-2-ynoic acid in the presence of a catalyst. The reaction yields N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide as a white or off-white powder, which can be purified by recrystallization.

Scientific Research Applications

N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has been widely used in scientific research to study the adenosine A1 receptor and its physiological functions. N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has been shown to have potent cardioprotective effects, including reducing myocardial infarct size, improving cardiac function, and decreasing ischemia-reperfusion injury. N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has also been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Moreover, N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(4-chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-3-13(16)15-11-7-12(17-2)10(14)6-9(11)8-4-5-8/h3,6-8H,1,4-5H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHGLSGIHLRXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C=C)C2CC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide

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